

Technical Synthesis Guide: 5-Bromo-2-fluoro-3-methylbenzamide

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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-methylbenzamide

Cat. No.: B14026120

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Executive Summary

Target Molecule: **5-Bromo-2-fluoro-3-methylbenzamide** CAS Registry Number: 1016777-86-8 (N-methyl variant check required; Note: The target described is the primary amide derivative of CAS 1427382-02-2) Core Application: Key intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and fragment-based drug discovery (FBDD).

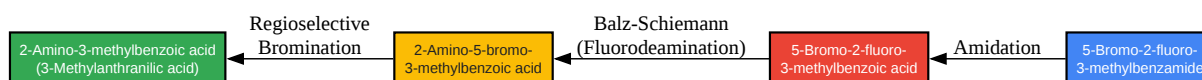
This technical guide outlines the high-fidelity synthesis of **5-Bromo-2-fluoro-3-methylbenzamide**. While direct halogenation of the fluoro-benzoic acid core is theoretically possible, it suffers from regioselectivity issues due to the competing directing effects of the methyl (activating, ortho/para) and fluorine (deactivating, ortho/para) groups.

Therefore, this guide prioritizes a Chemo-Selective Sandmeyer Route starting from 2-amino-3-methylbenzoic acid (3-methylantranilic acid). This pathway guarantees the correct substitution pattern at the 5-position before introducing the fluorine atom, ensuring high isomeric purity.

Part 1: Retrosynthetic Analysis

The retrosynthetic disconnection reveals that the benzamide functionality is best installed last to avoid interference during the halogenation steps. The critical challenge is establishing the 1,2,3,5-substitution pattern on the benzene ring.

- Disconnection 1 (C-N Bond): The amide is derived from the corresponding carboxylic acid, 5-bromo-2-fluoro-3-methylbenzoic acid.
- Disconnection 2 (C-F Bond): The fluorine is introduced via a Balz-Schiemann reaction (fluorodeamination) from the amino precursor. This is preferred over direct fluorination.
- Disconnection 3 (C-Br Bond): The bromine is installed via Electrophilic Aromatic Substitution (EAS) on the amino-acid core. The amino group () strongly directs to the para position (C5), overriding the methyl group's directing effects and ensuring perfect regiocontrol.



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Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity via the amino-directing group.

Part 2: Primary Synthesis Pathway (The Sandmeyer Route)

Stage 1: Regioselective Bromination

Objective: Install the bromine atom at the C5 position. Rationale: In 3-methylanthranilic acid, the amino group is a powerful activating group and ortho/para director. Since the C3 position is blocked by the methyl group, the amino group directs substitution almost exclusively to the C5 position (para), yielding the desired isomer with high specificity.

- Reagents: Bromine () or ()

-Bromosuccinimide (NBS).

- Solvent: Glacial Acetic Acid (AcOH) or DMF.
- Temperature:
to Room Temperature (RT).

Protocol:

- Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in glacial acetic acid (5-10 volumes).
- Cool the solution to
.
- Add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes. Maintain temperature below
to prevent over-bromination.
- Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC/LCMS.
- Pour the reaction mixture into ice water. The product, 2-amino-5-bromo-3-methylbenzoic acid, will precipitate.
- Filter, wash with water, and dry.^{[1][2]}

Stage 2: Fluorodeamination (Balz-Schiemann)

Objective: Convert the C2-amino group to a C2-fluorine. Rationale: This step inverts the electronic nature of the C2 substituent from a donor (

) to an acceptor (

), locking in the final core structure.

- Reagents: Sodium Nitrite (
-), Tetrafluoroboric Acid (

) or

.

- Solvent: Water / Tetrafluoroboric acid solution.

Protocol:

- Suspend 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in (aq) (approx. 4-5 eq). Cool to .
- Add a solution of (1.1 eq) in water dropwise, maintaining the temperature below .
- Stir for 30 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.
- Thermal Decomposition: Heat the reaction mixture carefully to (or reflux in an inert solvent like xylene if the salt is isolated) to induce decomposition (evolution).
- Extract with Ethyl Acetate (EtOAc), wash with brine, and dry over .
- Concentrate to yield 5-bromo-2-fluoro-3-methylbenzoic acid.

Stage 3: Amide Formation

Objective: Convert the carboxylic acid to the primary benzamide. Rationale: Activation via acid chloride is robust and scalable.

- Reagents: Thionyl Chloride (

), Ammonium Hydroxide (

) or Ammonia gas.

- Solvent: Toluene or Dichloromethane (DCM).

Protocol:

- Dissolve 5-bromo-2-fluoro-3-methylbenzoic acid (1.0 eq) in Toluene.
- Add

(1.5 eq) and a catalytic amount of DMF.
- Reflux for 2 hours until gas evolution ceases (formation of acid chloride).
- Concentrate under reduced pressure to remove excess

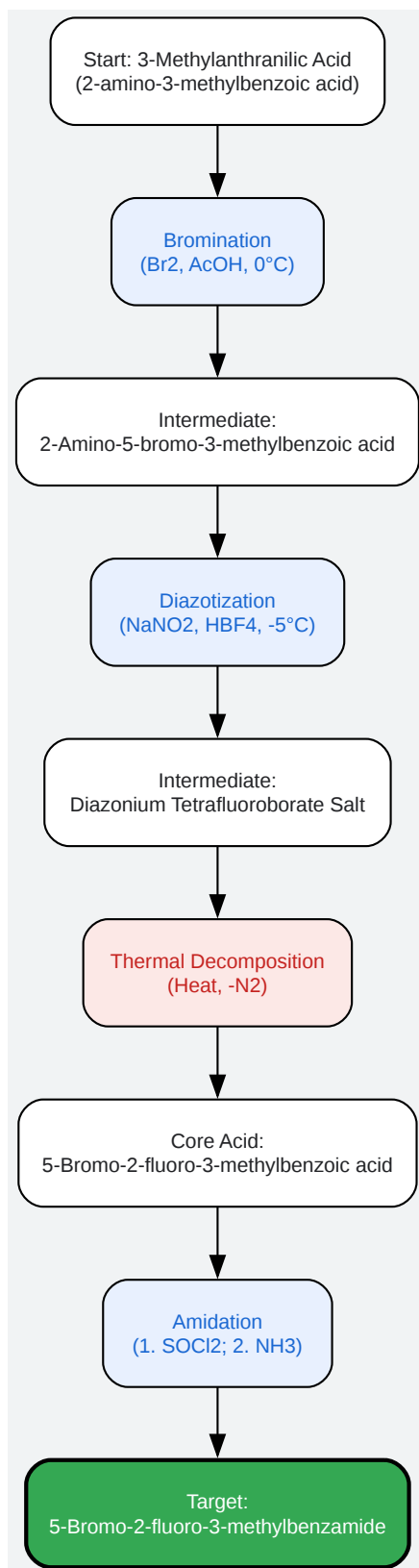
.
- Redissolve the residue in dry DCM or THF and cool to

.
- Bubble anhydrous

gas through the solution OR add concentrated aqueous

dropwise.
- Stir at RT for 1 hour.
- Precipitate the product by adding water or evaporating the organic solvent. Recrystallize from Ethanol/Water if necessary.

Part 3: Process Visualization



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Figure 2: Step-by-step workflow for the high-purity synthesis of the target benzamide.

Part 4: Data Summary & Process Safety

Reagent Stoichiometry Table

Step	Reagent	Eq.	Role	Critical Parameter
1	Bromine ()	1.05	Electrophile	Maintain to avoid di-bromination.
2		1.10	Diazotization	Strict temp control () to prevent phenol formation.
2	(48%)	4.00	Fluorine Source	Use plastic/Teflon ware if is generated.
3		1.50	Activator	Full removal of excess required before addition.

Analytical Characterization Criteria

To validate the synthesis, the final product must meet the following specifications:

- Appearance: White to off-white solid.
- ^1H NMR (DMSO- d_6):
 - ppm (s, 3H,).

- ppm (m, 2H,)). Distinct coupling pattern () should be observed.
- ppm (br s, 2H,).
- LCMS:

(Br isotope pattern 1:1).

Safety Hazards[3][4]

- Diazonium Salts: The intermediate in Step 2 is potentially explosive if allowed to dry completely. Proceed to decomposition immediately or keep wet.
- Hydrofluoric Acid (HF): If using instead of , extreme caution and Calcium Gluconate safety protocols are required.
- Bromine: Highly corrosive and volatile. Use in a well-ventilated fume hood.[1]

References

- Preparation of 5-bromo-2-fluoro-3-methylbenzoic acid. World Intellectual Property Organization, WO 2018/102419. (Describes the use and preparation of the core acid intermediate).
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- Balz-Schiemann Reaction Protocol. Organic Syntheses, Coll. Vol. 2, p.295 (1943). (Standard operating procedure for fluorodeamination).

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- [2. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents \[patents.google.com\]](#)
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